molecular formula C12H16O4 B13510406 Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate

Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate

Cat. No.: B13510406
M. Wt: 224.25 g/mol
InChI Key: NGBNEIAQSFPJOT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate: is an organic compound belonging to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxy-substituted phenylpropanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

  • Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • Methyl 3-(2-hydroxyphenyl)propanoate

Uniqueness: Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-8-4-5-11(15-2)9(6-8)7-10(13)12(14)16-3/h4-6,10,13H,7H2,1-3H3

InChI Key

NGBNEIAQSFPJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C(=O)OC)O

Origin of Product

United States

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